

Pharmacological Profile of Glaucogenin C mono-D-thevetoside: A Technical Guide

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Compound of Interest

Compound Name: *Glaucogenin C mono-D-thevetoside*

Cat. No.: *B1632537*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucogenin C mono-D-thevetoside is a naturally occurring C21 seco-pregnane steroidal glycoside. This compound has garnered scientific interest due to its potential therapeutic applications, primarily its antiviral activity. This technical guide provides a comprehensive overview of the available pharmacological data on **Glaucogenin C mono-D-thevetoside**, including its origins, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Source:

Glaucogenin C mono-D-thevetoside is characterized by a unique seco-pregnane skeleton. It has been isolated from the roots of plants belonging to the *Cynanchum* genus, notably *Cynanchum glaucescens* and *Cynanchum stauntonii*. These plants have a history of use in traditional Chinese medicine for treating respiratory ailments, suggesting a basis for their bioactive constituents' pharmacological investigation.

Pharmacological Activity

The primary pharmacological activity identified for **Glaucogenin C mono-D-thevetoside** and related compounds is its antiviral effect, particularly against alphavirus-like positive-strand RNA

viruses. Additionally, based on the activity of structurally similar compounds, it may possess cytotoxic properties.

Antiviral Activity

Glaucogenin C and its glycosides have demonstrated potent and selective inhibition of several alphavirus-like positive-strand RNA viruses. This includes viruses that infect both plants and animals.

Mechanism of Action:

The antiviral mechanism of Glaucogenin C glycosides involves the specific suppression of viral subgenomic RNA (sgRNA) expression. In the replication cycle of these viruses, sgRNA serves as the template for the translation of structural proteins necessary for viral assembly. By inhibiting sgRNA accumulation without affecting the viral genomic RNA, these compounds effectively halt the production of new viral particles and prevent systemic infection.

Cytotoxic Activity

While specific cytotoxic data for **Glaucogenin C mono-D-thevetoside** is not readily available in the reviewed literature, numerous other C21 steroidal glycosides isolated from *Cynanchum* species have exhibited cytotoxic effects against a range of human cancer cell lines. This suggests that **Glaucogenin C mono-D-thevetoside** may also possess similar properties, warranting further investigation.

Quantitative Pharmacological Data

Specific quantitative data for the antiviral or cytotoxic activity of **Glaucogenin C mono-D-thevetoside** (e.g., EC₅₀, IC₅₀ values) are not available in the public domain based on the conducted literature search. However, data for a closely related compound, paniculatumoside C, a pentasugar glycoside of glaucogenin C, provides a strong indication of the potential potency of this class of molecules.

Compound	Virus	Cell Line	EC50 (nM)
Paniculatumoside C	Sindbis virus (SINV)	BHK-21	1.5
Paniculatumoside C	Getah virus (GETV)	Vero	1.0
Paniculatumoside C	Eastern equine encephalitis virus (EEEV)	MRC-5	2.0

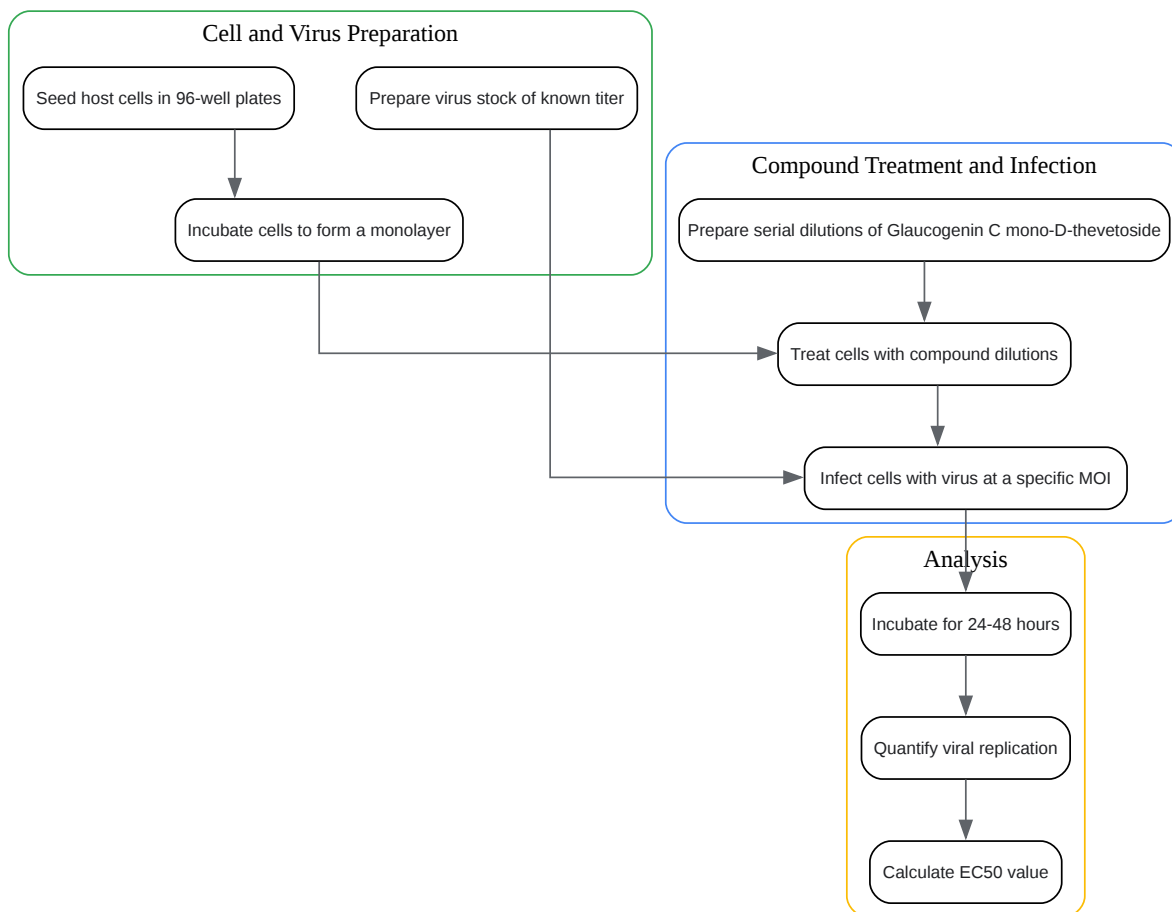
Experimental Protocols

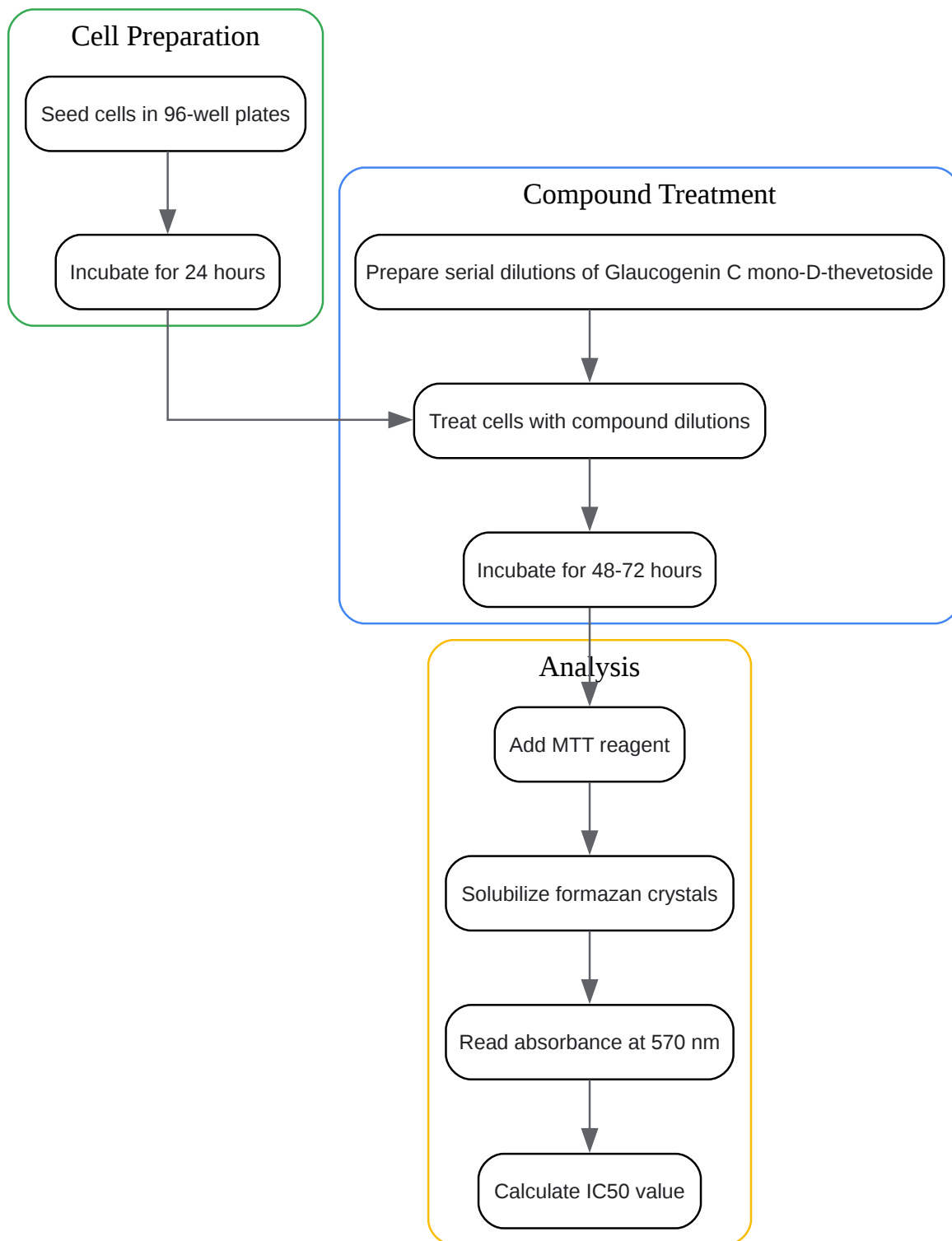
The following are representative experimental protocols for assessing the antiviral and cytotoxic activities of seco-pregnane glycosides, based on methodologies reported for analogous compounds.

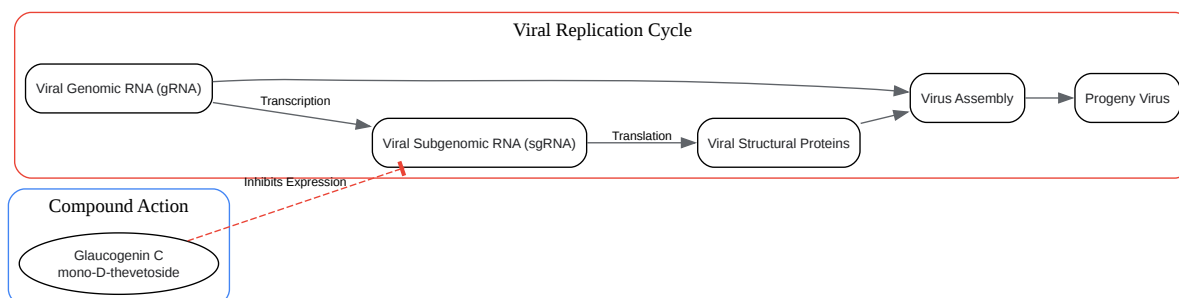
Antiviral Activity Assay (Cell Culture)

This protocol describes a method for determining the half-maximal effective concentration (EC50) of a compound against a given virus in a cell culture system.

Workflow:







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